molecular formula C9H5N3O2 B8445193 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8445193
M. Wt: 187.15 g/mol
InChI Key: DIJFSUDSPUKNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H5N3O2 and its molecular weight is 187.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-3-7-2-5-1-6(9(13)14)4-11-8(5)12-7/h1-2,4H,(H,11,12)(H,13,14)

InChI Key

DIJFSUDSPUKNAT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (36 mg, 0.17 mmol) was added methanol (1 mL), tetrahydrofuran (1 mL), and water (1 mL), followed by 2 N aqueous lithium hydroxide (0.17 mL, 0.33 mmol). The reaction was stirred at room temperature overnight and was then concentrated. The crude was taken up in water and the pH was adjusted to 4 using 1 N aqueous hydrochloric acid. The mixture was extracted with ethyl acetate (3×). The combined organics were dried over sodium sulfate, filtered, and concentrated to provide the 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The title compound was then prepared by a method analogous to that described in Example 1, using 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. −ESI (M−H) 415.1.
Name
ethyl 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.